molecular formula C7H4BrN3O B8177532 7-bromo-1H-1,2,3-benzotriazin-4-one

7-bromo-1H-1,2,3-benzotriazin-4-one

Cat. No.: B8177532
M. Wt: 226.03 g/mol
InChI Key: JVMOJCNMIKZSGO-UHFFFAOYSA-N
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Description

7-bromo-1H-1,2,3-benzotriazin-4-one: is a heterocyclic compound that features a benzotriazine ring substituted with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-1,2,3-benzotriazin-4-one typically involves the bromination of 1H-1,2,3-benzotriazin-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Example Reaction: 1H-1,2,3-benzotriazin-4-one + Br₂ → this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 7-bromo-1H-1,2,3-benzotriazin-4-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

Oxidation and Reduction: While the benzotriazine ring is relatively stable, certain conditions can lead to oxidation or reduction of the compound. For example, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the ring, while reducing agents like sodium borohydride (NaBH₄) can reduce it.

Example Reaction: this compound + NaBH₄ → Reduced product

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Dimethylformamide (DMF): Common solvent for substitution reactions.

    Potassium permanganate (KMnO₄): Oxidizing agent.

    Sodium borohydride (NaBH₄): Reducing agent.

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 7-amino-1H-1,2,3-benzotriazin-4-one derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-1H-1,2,3-benzotriazin-4-one is used as an intermediate in the synthesis of various heterocyclic compounds

Biology and Medicine

In biological and medicinal research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. These compounds may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for creating a wide range of products.

Mechanism of Action

The mechanism of action of 7-bromo-1H-1,2,3-benzotriazin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the derivative .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-benzotriazin-4-one: The parent compound without the bromine substitution.

    7-chloro-1H-1,2,3-benzotriazin-4-one: A similar compound with a chlorine atom instead of bromine.

    7-fluoro-1H-1,2,3-benzotriazin-4-one: A fluorine-substituted analogue.

Uniqueness

The presence of the bromine atom in 7-bromo-1H-1,2,3-benzotriazin-4-one can significantly alter its chemical and biological properties compared to its analogues. Bromine’s larger size and higher electronegativity compared to chlorine or fluorine can affect the compound’s reactivity and binding interactions, potentially leading to unique biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications. Continued research into its synthesis, reactions, and applications will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

7-bromo-1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMOJCNMIKZSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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